molecular formula C17H18F3N7OS B4780153 C17H18F3N7OS

C17H18F3N7OS

Cat. No.: B4780153
M. Wt: 425.4 g/mol
InChI Key: XPMGSOMFXGYJIY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H18F3N7OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, sulfur, and oxygen atoms, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7OS/c1-9-10(2)29-16(21-9)22-14(28)11-5-7-26(8-6-11)13-4-3-12-23-24-15(17(18,19)20)27(12)25-13/h3-4,11H,5-8H2,1-2H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMGSOMFXGYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H18F3N7OS typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.

    Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.

    Fluorination: Introduction of fluorine atoms is a critical step, often achieved using reagents like or .

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

C17H18F3N7OS: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like or .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

C17H18F3N7OS: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C17H18F3N7OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

C17H18F3N7OS: can be compared with other similar compounds to highlight its uniqueness:

    Fluoxetine (C17H18F3NO): Both compounds contain fluorine atoms, but differ in their nitrogen and sulfur content.

    Sertraline (C17H17Cl2N): Similar in carbon number but differs in halogen and nitrogen content.

    Nifedipine (C17H18N2O6): Shares a similar carbon backbone but has different functional groups.

These comparisons underscore the unique structural features of This compound , which contribute to its distinct chemical and biological properties.

Biological Activity

The compound with the chemical formula C17H18F3N7OS is a member of a class of organic compounds that exhibit significant biological activity. Its structure comprises various functional groups that contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular weight of 489.44 g/mol . The presence of trifluoromethyl and piperazinyl groups suggests potential interactions with biological targets such as receptors and enzymes. The compound's structure can be summarized as follows:

  • Carbon (C) : 17
  • Hydrogen (H) : 18
  • Fluorine (F) : 3
  • Nitrogen (N) : 7
  • Oxygen (O) : 1
  • Sulfur (S) : 1

Research indicates that this compound exhibits binding affinity to various serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C . These receptors are implicated in numerous physiological processes, including mood regulation, appetite control, and smooth muscle contraction.

Inhibition Studies

In vitro studies have demonstrated that this compound inhibits serotonin-evoked smooth muscle contractions in rat gastric fundus and rabbit aorta tissues. The inhibition constants (KiK_i) for receptor binding are crucial for understanding the compound's potency:

Receptor TypeKiK_i (nM)
5-HT2A58
5-HT2C>100

These results indicate that while the compound has a moderate affinity for the 5-HT2A receptor, it shows less interaction with the 5-HT2C receptor.

Case Study 1: Cardiovascular Effects

A study involving the administration of this compound in animal models revealed significant effects on cardiovascular function. The compound was found to reduce blood pressure through its action on serotonin receptors, leading to vasodilation in peripheral blood vessels. This effect was attributed to the inhibition of serotonin-induced contractions in vascular smooth muscle.

Case Study 2: Neuropharmacological Implications

Another investigation focused on the neuropharmacological properties of this compound. In this study, the compound was administered to models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential applications in treating anxiety disorders through serotonergic modulation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound highlight the importance of specific functional groups in determining biological activity. Modifications to the piperazine moiety and trifluoromethyl group have been explored to enhance receptor binding affinity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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